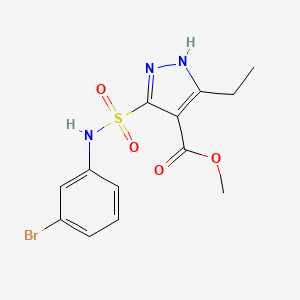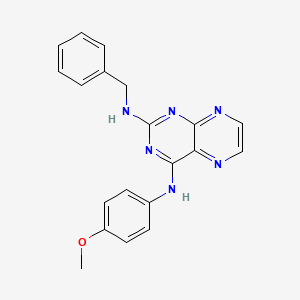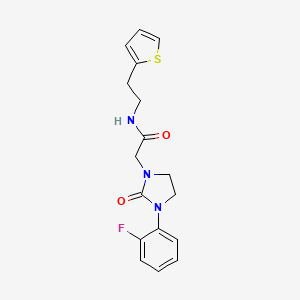
methyl 5-(N-(3-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which would contribute to the compound’s aromaticity. The bromophenyl group would add additional aromaticity and potentially influence the compound’s reactivity due to the electron-withdrawing nature of the bromine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution . The sulfamoyl group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the sulfamoyl group could increase the compound’s polarity and potentially its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Studies
Research has delved into the structural and theoretical aspects of pyrazole-4-carboxylate derivatives, providing insights into their molecular configurations and potential applications in various scientific fields. For instance, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have shed light on their structural intricacies. These studies involved various spectroscopic techniques and density functional theory (DFT) calculations, contributing to a deeper understanding of their molecular properties and potential reactivity patterns (Viveka et al., 2016).
Synthetic Applications in Heterocyclic Chemistry
Pyrazole derivatives have found significant applications in the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. Research on the utilization of aryl radical building blocks, including bromophenyl derivatives, in radical cyclization reactions onto azoles, has demonstrated the potential for creating complex tri- and tetra-cyclic heterocycles. This method has paved the way for new synthetic pathways in the construction of pharmacologically relevant structures (Allin et al., 2005).
Corrosion Inhibition
In the field of materials science, pyrazole derivatives, including those related to the specified compound, have been investigated for their corrosion inhibition properties. Studies on pyranpyrazole derivatives, for instance, have shown promising results in protecting mild steel against corrosion, highlighting the potential industrial applications of such compounds in metal preservation and protection processes (Dohare et al., 2017).
Molecular and Crystal Structures
The molecular and crystal structures of pyrazole derivatives have been extensively studied, with findings contributing to the understanding of their potential interactions and reactivity in various applications. For example, the synthesis and characterization of novel compounds have been documented, providing valuable data on their crystallographic parameters and molecular geometries. Such information is crucial for the rational design of new materials and drugs based on pyrazole scaffolds (Vydzhak et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, modulating receptor activity, or inhibiting enzymatic processes .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular regulation .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Based on its structural similarity to other compounds, it may exert its effects by modulating cellular processes, altering signal transduction pathways, or influencing gene expression .
Action Environment
The action, efficacy, and stability of “methyl 5-(N-(3-bromophenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Eigenschaften
IUPAC Name |
methyl 3-[(3-bromophenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-10-11(13(18)21-2)12(16-15-10)22(19,20)17-9-6-4-5-8(14)7-9/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJNQGHZWOVCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=CC=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)



![N'-(3,4-dimethylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B2861087.png)
![4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2861088.png)

![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)
![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
